L-Valyl-L-leucyl-L-valyl-L-asparagine
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Overview
Description
L-Valyl-L-leucyl-L-valyl-L-asparagine is a tetrapeptide composed of the amino acids valine, leucine, and asparagine. Peptides like this one are of significant interest in various fields of scientific research due to their potential biological activities and applications in medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valyl-L-leucyl-L-valyl-L-asparagine can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Coupling: The amino acid is activated using a coupling reagent such as HBTU or DIC and then added to the resin-bound peptide.
Deprotection: The protecting group (e.g., Fmoc) is removed using a base like piperidine.
Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that can handle large-scale synthesis efficiently. These machines automate the SPPS process, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
L-Valyl-L-leucyl-L-valyl-L-asparagine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids using acids or enzymes.
Oxidation: Oxidative modifications can occur at specific amino acid residues, such as methionine or cysteine, if present.
Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or enzymatic proteases.
Oxidation: Common oxidizing agents include hydrogen peroxide or performic acid.
Substitution: Reagents like N-hydroxysuccinimide (NHS) esters are used for amino acid substitution.
Major Products Formed
Hydrolysis: Produces individual amino acids (valine, leucine, asparagine).
Oxidation: Results in oxidized amino acid residues.
Substitution: Yields modified peptides with altered functional groups.
Scientific Research Applications
L-Valyl-L-leucyl-L-valyl-L-asparagine has several applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or enzyme inhibition properties.
Medicine: Explored for therapeutic applications, including drug delivery systems and peptide-based drugs.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valyl-L-leucyl-L-valyl-L-asparagine depends on its specific biological activity. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or cell membranes. The interaction can lead to inhibition or activation of specific pathways, resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- L-Valyl-L-leucyl-L-valyl-L-threonine
- L-Valyl-L-leucyl-L-valyl-L-serine
- L-Valyl-L-leucyl-L-valyl-L-lysine
Uniqueness
L-Valyl-L-leucyl-L-valyl-L-asparagine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of asparagine, in particular, can influence the peptide’s solubility, stability, and interaction with biological targets.
Properties
CAS No. |
438186-91-5 |
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Molecular Formula |
C20H37N5O6 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H37N5O6/c1-9(2)7-12(23-18(28)15(22)10(3)4)17(27)25-16(11(5)6)19(29)24-13(20(30)31)8-14(21)26/h9-13,15-16H,7-8,22H2,1-6H3,(H2,21,26)(H,23,28)(H,24,29)(H,25,27)(H,30,31)/t12-,13-,15-,16-/m0/s1 |
InChI Key |
JDWWDWSIVVHPKE-SDADXPQNSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(C(C)C)N |
Origin of Product |
United States |
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